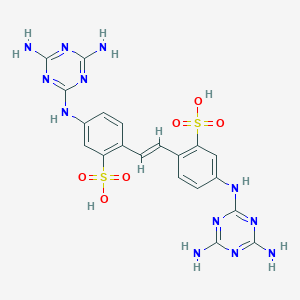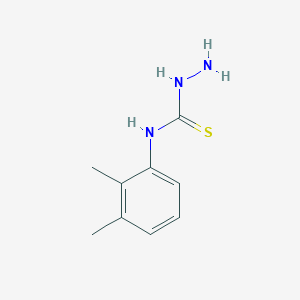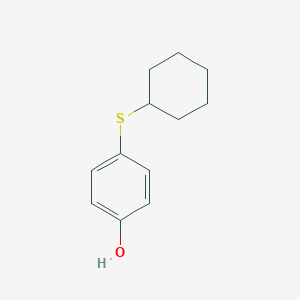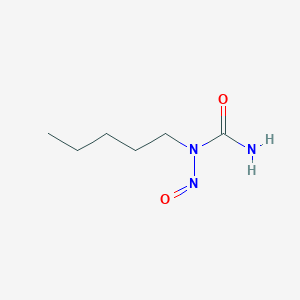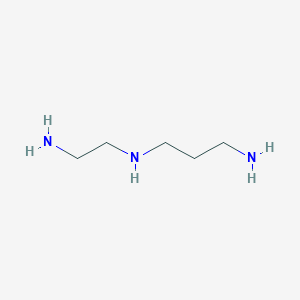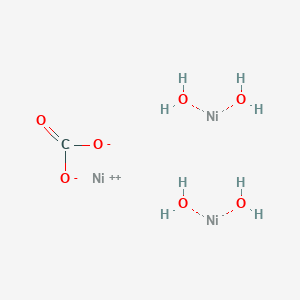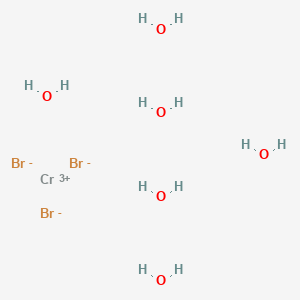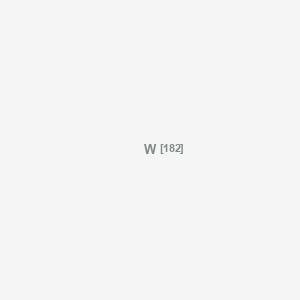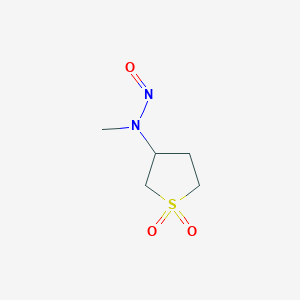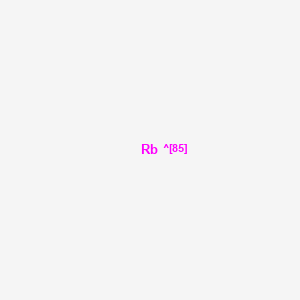
Rubidium-85
Übersicht
Beschreibung
Rubidium-85 is the dominant form, accounting for 72% of the total rubidium . It is a very soft, silvery-white solid in the alkali metal group, similar to potassium and caesium . Rubidium-85 has 37 electrons, only one of which is in the outermost shell .
Synthesis Analysis
Rubidium can be synthesized by heating charred rubidium tartrate . In a study, Rb-doped mesoporous bioactive glass nanoparticles (MBGNs) were synthesized based on the composition 70SiO_2–30CaO mol% with a sol-gel .
Molecular Structure Analysis
Rubidium-85 has 37 electrons, only one of which is in the outermost shell . It has an atomic number of 37, and a mass number of 85, which is the number of nucleons. It has 48 neutrons .
Chemical Reactions Analysis
Rubidium is highly reactive. It reacts very rapidly with water to form a colorless solution of rubidium hydroxide (RbOH) and hydrogen gas (H2). The resulting solution is basic because of the dissolved hydroxide . It also reacts with neutral substances to form rubidium salts .
Physical And Chemical Properties Analysis
Rubidium-85 is a soft, ductile, and silvery-white alkali metal . It has a melting point of 39.30°C, a boiling point of 688°C, and a density of 1.53 g/cm^3 at 20°C . It is the second most electropositive among all alkali metals .
Wissenschaftliche Forschungsanwendungen
Medical Imaging and Tracer Studies : Rubidium-82, which can be derived from Rubidium-85, is used in positron tomography. Its short half-life allows for a significant reduction in radiation dose to patients and hospital personnel (Vereshchagin, Zagryadskiy, & Prusakov, 1993).
Optical Studies : The study of the hyperfine structure of Rubidium-85 and its isotopic partner, Rubidium-87, has been essential for understanding optical phenomena like Faraday anomalous dispersion spectra (FADS) (Peng Yu-feng, T. Jun-xiong, & Wang Qing-ji, 1993).
Spin-Mass Couplings in Physics : Rubidium-85 is used in dual-isotope rubidium comagnetometers to search for anomalous long-range spin-mass couplings of the proton (Kimball et al., 2013).
Optical Filters : Rubidium-85, along with Rubidium-87, is used to study ultranarrow-bandwidth Faraday-Zeeman optical filters at 780 nm (Yufeng Peng & Y. Ji, 1996).
Corrosion Studies in Nuclear Materials : The influence of Rubidium-85 on the corrosion resistance of steels, especially in the context of nuclear material storage, is a topic of ongoing research (Asmussen & Neeway, 2020).
Isotope Enrichment and Detection : Techniques for isotope enrichment of Rubidium, including Rubidium-85, and its detection are explored for various applications (Mei et al., 1993).
Radiation Dosimetry : Rubidium-86, closely related to Rubidium-85, has been studied for its potential use as a tracer in biological studies and its radiation dosage implications (Emery, Bradley, & Veall, 1955).
Quantum Mechanical Treatments and Laser Experiments : Rubidium-85 has been a subject in quantum mechanical treatments and ultrafast laser pulse experiments to control preformed rubidium-85 molecules (Martay et al., 2009).
Atomic Clocks and Timekeeping : Although cesium is more commonly used, Rubidium-85 can also be utilized in atomic clocks for timekeeping purposes (Venetskii, 1865).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
rubidium-85 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Rb/i1+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLNJRXAVVLDKE-IGMARMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Rb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[85Rb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930628 | |
| Record name | (~85~Rb)Rubidium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.91178974 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium-85 | |
CAS RN |
13982-12-2 | |
| Record name | Rubidium, isotope of mass 85 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013982122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~85~Rb)Rubidium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



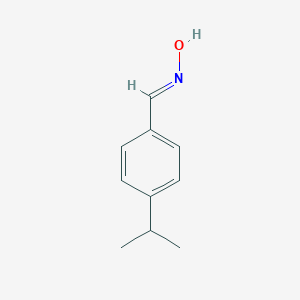
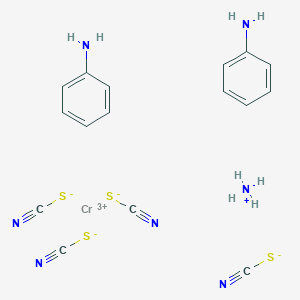
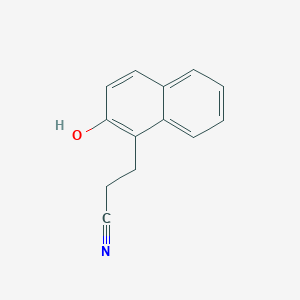
![1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane](/img/structure/B76562.png)
![[Cyclohexyl(diphenyl)methyl]benzene](/img/structure/B76563.png)
